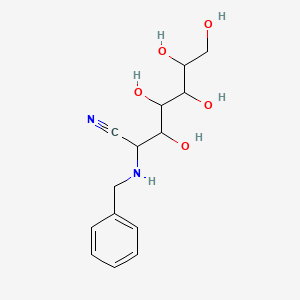
2-(Benzylamino)-3,4,5,6,7-pentahydroxyheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile is an organic compound characterized by its unique structure, which includes a benzylamino group and multiple hydroxyl groups attached to a heptanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile typically involves the reaction of benzylamine with a suitable precursor that contains the heptanenitrile backbone and hydroxyl groups. One common method involves the nucleophilic substitution of a halogenated heptanenitrile with benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the benzylamino group in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile involves its interaction with various molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds share the benzylamino group but differ in the number and position of hydroxyl groups.
Pyridazine and Pyridazinone derivatives: These compounds contain nitrogen atoms in their ring structures and exhibit diverse biological activities.
Uniqueness: 2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile is unique due to its combination of a benzylamino group with multiple hydroxyl groups on a heptanenitrile backbone
Eigenschaften
CAS-Nummer |
17768-63-7 |
|---|---|
Molekularformel |
C14H20N2O5 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
2-(benzylamino)-3,4,5,6,7-pentahydroxyheptanenitrile |
InChI |
InChI=1S/C14H20N2O5/c15-6-10(16-7-9-4-2-1-3-5-9)12(19)14(21)13(20)11(18)8-17/h1-5,10-14,16-21H,7-8H2 |
InChI-Schlüssel |
BSKZKDYEPSUDKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(C#N)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


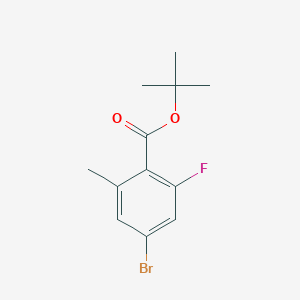
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
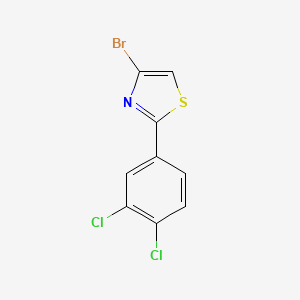

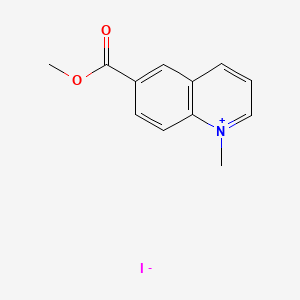
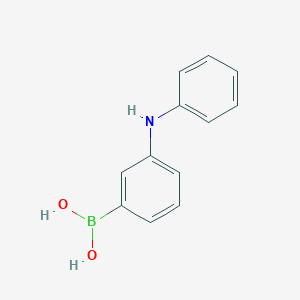
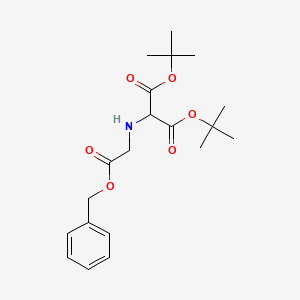
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)

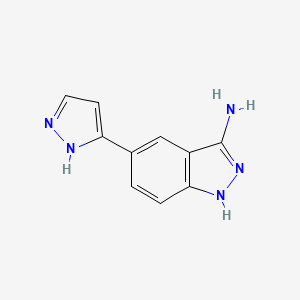

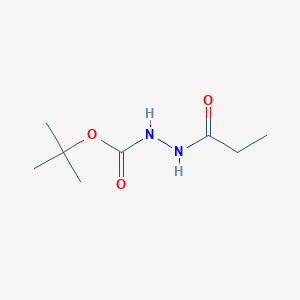
![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)
